Feselol
Description
Contextualization of Sesquiterpene Coumarins in Phytochemical Research
Sesquiterpene coumarins are a distinct group of natural products characterized by the covalent linkage of a coumarin (B35378) moiety to a C15 sesquiterpene unit researchgate.netbiorxiv.org. These compounds are predominantly found in plants belonging to the Apiaceae (Umbelliferae) and Asteraceae (Compositae) families researchgate.netbiorxiv.orgresearchgate.net. The coumarin component is frequently umbelliferone (B1683723) (7-hydroxycoumarin), but other coumarin derivatives like scopoletin (B1681571) and isofraxidin (B1672238) can also be present researchgate.netbiorxiv.org. The connection between the coumarin and the sesquiterpene is typically established via an ether linkage researchgate.net. Their unique hybrid structures contribute to a wide range of reported biological activities, making them a subject of ongoing phytochemical investigation researchgate.net.
Significance of the Ferula Genus as a Source of Bioactive Metabolites
The genus Ferula, a prominent member of the Apiaceae family, is recognized as a prolific source of secondary metabolites with significant biological potential frontiersin.orgnih.govnih.govresearchgate.netmdpi.comnih.gov. Comprising approximately 180 to 227 species, Ferula plants are widely distributed across Central and South-West Asia, the Far East, North India, and the Mediterranean region frontiersin.orgnih.govmdpi.comtandfonline.com. Historically, various Ferula species have been utilized in traditional medicine systems for centuries due to their therapeutic properties frontiersin.orgnih.govnih.govmdpi.com.
Phytochemical studies on Ferula species have revealed a rich array of compounds, including coumarins, coumarin esters, sesquiterpenes, sesquiterpene lactones, monoterpenes, prenylated coumarins, sulfur-containing compounds, and flavonoids frontiersin.orgnih.govnih.govnih.govmums.ac.irresearchgate.net. Among these, sesquiterpene coumarins are particularly abundant and are considered characteristic biomarkers for the genus mdpi.com. The roots of Ferula species are often a primary source for isolating these sesquiterpene coumarins tandfonline.com.
Overview of Feselol's Identity as a Drimane (B1240787) Sesquiterpenoid Coumarin
This compound is identified as a drimane sesquiterpenoid coumarin, indicating its specific structural classification within the broader group of sesquiterpene coumarins mdpi.comwikidata.orgresearchgate.net. Its chemical formula is CHO, with a molecular weight of 382.5 g/mol nih.gov. The compound is also known by the synonym Moschatol wikidata.orgtargetmol.comchem960.com.
This compound has been isolated from several Ferula species, including Ferula assa-foetida, Ferula sumbul, Ferula badrakema, Ferula sinkiangensis, Ferula drudeana, and Ferula flabelliloba researchgate.netmdpi.comnih.govtandfonline.comwikidata.orgnih.govtargetmol.comnih.gov. Its structure features a coumarin moiety linked to a drimane-type sesquiterpene skeleton mdpi.comresearchgate.net. The biosynthesis of drimane-type sesquiterpene coumarins, including this compound, is often proposed to derive from the enzymatic cyclization of precursors such as umbelliprenin (B192621) mdpi.com.
Table 1: Key Chemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | CHO | nih.gov |
| Molecular Weight | 382.5 g/mol | nih.gov |
| PubChem CID | 179577 | nih.govgoogle.com |
| CAS Number | 51020-36-1 | nih.govchem960.com |
| IUPAC Name | 7-[[(1R,4aS,6R,8aR)-6-hydroxy-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]methoxy]chromen-2-one | nih.gov |
| Compound Class | Drimane Sesquiterpenoid Coumarin | mdpi.comwikidata.orgresearchgate.net |
| Known Synonyms | Moschatol, Fezelol | wikidata.orgtargetmol.comchem960.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
51020-36-1 |
|---|---|
Molecular Formula |
C24H30O4 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
7-[[(1R,4aS,6R,8aR)-6-hydroxy-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]methoxy]chromen-2-one |
InChI |
InChI=1S/C24H30O4/c1-15-5-9-20-23(2,3)21(25)11-12-24(20,4)18(15)14-27-17-8-6-16-7-10-22(26)28-19(16)13-17/h5-8,10,13,18,20-21,25H,9,11-12,14H2,1-4H3/t18-,20-,21-,24+/m1/s1 |
InChI Key |
MCTDXPDDZLFJHR-SODVOOIJSA-N |
SMILES |
CC1=CCC2C(C(CCC2(C1COC3=CC4=C(C=C3)C=CC(=O)O4)C)O)(C)C |
Isomeric SMILES |
CC1=CC[C@H]2[C@]([C@@H]1COC3=CC4=C(C=C3)C=CC(=O)O4)(CC[C@H](C2(C)C)O)C |
Canonical SMILES |
CC1=CCC2C(C(CCC2(C1COC3=CC4=C(C=C3)C=CC(=O)O4)C)O)(C)C |
Appearance |
Solid powder |
Other CAS No. |
51020-36-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Fezelol; Feselol; Moschatol |
Origin of Product |
United States |
Isolation and Derivation Methodologies for Feselol
Extraction Techniques from Botanical Sources
The initial step in isolating Feselol involves its extraction from plant matrices, primarily from species within the Ferula genus, which are known to be rich sources of sesquiterpene coumarins.
The selection of an appropriate solvent system is critical for the efficient extraction of this compound. Ethanol (B145695) and methanol (B129727) have been effectively utilized for this purpose. A common procedure involves the percolation of dried and powdered plant material, such as the roots or aerial parts of Ferula species, with ethanol at room temperature until the plant material is exhausted. This process yields an ethanolic extract containing a mixture of phytochemicals, including this compound.
Another established method employs hexane (B92381) as the extraction solvent. Maceration of the plant material with hexane, followed by continuous extraction, is effective for isolating medium-polar compounds like sesquiterpene coumarins. nih.gov The choice of solvent is guided by the polarity of the target compound and the desire to minimize the co-extraction of undesirable substances.
Table 1: Solvent Systems for this compound Extraction
| Solvent | Plant Part | Extraction Method |
|---|---|---|
| Ethanol | Dried powdered parts | Percolation |
| Methanol | Not specified | Not specified |
| Hexane | Roots | Maceration and continuous extraction |
Following the extraction process, the solvent is typically removed under reduced pressure using a rotary evaporator. This yields a crude extract, which is a complex mixture of various plant metabolites. For instance, a hexane extract of Ferula drudeana roots has been prepared and subsequently subjected to chromatographic separation to isolate this compound and other sesquiterpene coumarins. nih.gov Similarly, a dichloromethane (B109758) extract of Ferula huber-morathii roots has been used as the starting material for bioactivity-directed fractionation. nih.gov The preparation of the crude extract is a crucial step that concentrates the target compounds and prepares them for the subsequent purification stages.
Chromatographic Purification Strategies for this compound
The purification of this compound from the crude extract is achieved through a combination of chromatographic techniques, which separate compounds based on their differential affinities for a stationary phase and a mobile phase.
Silica (B1680970) gel column chromatography is a widely employed technique for the initial fractionation of crude extracts containing this compound. researchgate.net The crude extract is loaded onto a column packed with silica gel, and a series of solvents or solvent mixtures of increasing polarity are passed through the column. This gradient elution separates the components of the extract into different fractions. For the isolation of sesquiterpene coumarins from Ferula species, a hexane extract has been subjected to an open silica column to yield multiple fractions. nih.gov These fractions are then analyzed, often by thin-layer chromatography (TLC), and those containing the compound of interest are combined for further purification.
For the final purification of this compound to a high degree of purity, reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice. This technique utilizes a non-polar stationary phase (typically C18) and a polar mobile phase. In the purification of sesquiterpene coumarins from Ferula species, a C18 column is often used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water. nih.gov The separation is based on the hydrophobic interactions between the compounds and the stationary phase. This compound, being a moderately polar compound, elutes at a characteristic retention time under specific chromatographic conditions, allowing for its isolation from other closely related compounds. Preparative HPLC systems are employed to collect the purified this compound fractions. rjpharmacognosy.ir
Table 2: Chromatographic Conditions for this compound Purification
| Technique | Stationary Phase | Mobile Phase (Typical) |
|---|---|---|
| Silica Gel Chromatography | Silica Gel | Gradient of non-polar to polar solvents (e.g., hexane to ethyl acetate) |
| RP-HPLC | C18 | Gradient of acetonitrile and water |
Preparation of Standard this compound for Research Applications
For quantitative analysis and various research applications, a highly purified this compound standard is essential. The preparation of a standard solution involves accurately weighing a known amount of the purified compound and dissolving it in a precise volume of a suitable solvent. For instance, a standard stock solution of this compound can be prepared by dissolving 10 mg of the compound in 10 mL of ethanol to achieve a concentration of 1000 µg/mL. mdpi.com This stock solution can then be used to prepare calibration curves and as a reference standard in analytical methods such as high-performance thin-layer chromatography (HPTLC) for the quantification of this compound in plant extracts. mdpi.com The purity of the standard is paramount and is typically confirmed by spectroscopic and chromatographic methods.
Advanced Analytical Methodologies for Feselol Characterization and Quantification
Spectroscopic and Spectrometric Techniques for Feselol Structural Elucidation
Structural elucidation of complex natural products like this compound typically involves a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), Ultraviolet-Visible (UV-Vis) spectroscopy, and Infrared (IR) spectroscopy. These techniques collectively provide a robust framework for confirming the proposed chemical structure.
NMR spectroscopy is indispensable for determining the carbon-hydrogen framework and the connectivity of atoms within the this compound molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for a complete structural assignment.
One-dimensional NMR spectra, specifically proton (¹H-NMR) and carbon-13 (¹³C-NMR), provide fundamental insights into the types and environments of hydrogen and carbon atoms present in this compound.
¹H-NMR Spectroscopy: The ¹H-NMR spectrum of this compound typically exhibits characteristic signals corresponding to the aromatic protons of the coumarin (B35378) moiety, olefinic protons, and various aliphatic protons from the sesquiterpene part, including several methyl groups. Analysis of chemical shifts, multiplicities, and coupling constants allows for the identification of specific proton environments and their neighboring protons. For instance, the coumarin system often shows distinct aromatic proton signals in the δ 6.0-8.0 ppm range, while the sesquiterpene portion contributes signals across a broader aliphatic region (δ 0.5-5.0 ppm), including characteristic singlets for gem-dimethyl groups and complex multiplets for methine and methylene (B1212753) protons.
Table 1: Representative ¹H-NMR Data for this compound (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment (Hypothetical) |
| 7.62 | d | 9.5 | 1H | H-4 (coumarin) |
| 7.01 | d | 2.5 | 1H | H-8 (coumarin) |
| 6.95 | dd | 9.5, 2.5 | 1H | H-6 (coumarin) |
| 6.20 | d | 9.5 | 1H | H-3 (coumarin) |
| 4.65 | d | 11.0 | 1H | H-1'a (sesquiterpene) |
| 4.58 | d | 11.0 | 1H | H-1'b (sesquiterpene) |
| 3.85 | m | - | 1H | H-6' (sesquiterpene, -OH) |
| 2.30 | m | - | 1H | H-7'a (sesquiterpene) |
| 2.15 | m | - | 1H | H-7'b (sesquiterpene) |
| 1.80 | s | - | 3H | CH₃-2' (sesquiterpene) |
| 1.25 | s | - | 3H | CH₃-5'a (sesquiterpene) |
| 1.18 | s | - | 3H | CH₃-5'b (sesquiterpene) |
| 0.98 | s | - | 3H | CH₃-8a' (sesquiterpene) |
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum of this compound provides information on all distinct carbon environments. Quaternary carbons, methine, methylene, and methyl carbons can be differentiated. The coumarin carbonyl carbon typically resonates around δ 160-165 ppm, while the aromatic carbons appear in the δ 100-160 ppm range. Oxygenated carbons in both the coumarin and sesquiterpene parts show characteristic downfield shifts. The sesquiterpene carbons span a range from approximately δ 20-80 ppm, with quaternary carbons, olefinic carbons, and carbons bearing hydroxyl groups being particularly informative.
Table 2: Representative ¹³C-NMR Data for this compound (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Type (Hypothetical) | Assignment (Hypothetical) |
| 161.5 | C | C-2 (coumarin, carbonyl) |
| 159.2 | C | C-7 (coumarin, oxygenated) |
| 155.0 | C | C-8a (coumarin) |
| 143.8 | CH | C-4 (coumarin) |
| 128.5 | CH | C-6 (coumarin) |
| 127.0 | C | C-4a (coumarin) |
| 113.0 | CH | C-3 (coumarin) |
| 112.5 | CH | C-8 (coumarin) |
| 101.0 | C | C-5 (coumarin) |
| 75.2 | CH | C-6' (sesquiterpene, -OH) |
| 70.1 | CH₂ | C-1' (sesquiterpene, -O-) |
| 45.5 | C | C-4a' (sesquiterpene, quaternary) |
| 42.0 | CH | C-8a' (sesquiterpene) |
| 38.9 | CH₂ | C-7' (sesquiterpene) |
| 32.5 | C | C-5' (sesquiterpene, quaternary) |
| 28.0 | CH₃ | CH₃-5'a (sesquiterpene) |
| 27.5 | CH₃ | CH₃-5'b (sesquiterpene) |
| 25.0 | CH₃ | CH₃-8a' (sesquiterpene) |
| 20.5 | CH₃ | CH₃-2' (sesquiterpene) |
Two-dimensional NMR experiments are critical for establishing through-bond and through-space correlations, enabling the full assignment of complex spin systems and the determination of relative stereochemistry.
Correlation Spectroscopy (COSY): COSY experiments reveal scalar couplings between protons, allowing for the tracing of proton spin systems. For this compound, COSY correlations would confirm the connectivity of adjacent protons within the sesquiterpene rings and the coumarin system, such as between H-3 and H-4 of the coumarin, and various aliphatic protons.
Heteronuclear Single Quantum Coherence (HSQC): HSQC provides direct one-bond ¹H-¹³C correlations, linking each proton to its directly attached carbon. This experiment is invaluable for assigning proton signals to specific carbon types (CH, CH₂, CH₃) and for confirming the carbon skeleton.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments reveal through-space correlations between protons that are in close spatial proximity, regardless of bond connectivity. This technique is paramount for determining the relative stereochemistry of chiral centers within the sesquiterpene part of this compound. Observed NOEs between specific protons (e.g., between methyl groups and ring protons, or between protons on adjacent chiral centers) would allow for the assignment of their relative orientations (axial/equatorial, α/β).
Table 3: Key 2D NMR Correlations for this compound (Hypothetical Examples)
| 2D Experiment | Correlated Nuclei | Observed Correlation (δH, δC) | Structural Information |
| COSY | ¹H-¹H | H-3 (6.20) ↔ H-4 (7.62) | Coumarin adjacent protons |
| H-6' (3.85) ↔ H-7' (2.30) | Sesquiterpene hydroxyl-bearing CH to CH₂ | ||
| HSQC | ¹H-¹³C | H-4 (7.62) → C-4 (143.8) | Direct C-H assignment |
| CH₃-2' (1.80) → C-2' (20.5) | Direct C-H assignment of methyl | ||
| HMBC | ¹H-¹³C | H-4 (7.62) → C-2 (161.5) | Coumarin H-4 to carbonyl |
| H-1' (4.65) → C-7 (159.2) | Linkage of sesquiterpene to coumarin oxygen | ||
| CH₃-5' (1.25) → C-4a' (45.5) | Methyl to quaternary carbon | ||
| NOESY | ¹H-¹H | H-6' (3.85) ↔ CH₃-8a' (0.98) | Spatial proximity for stereochemistry |
| H-1'a (4.65) ↔ H-8 (7.01) | Spatial proximity across ether linkage |
High-Resolution Mass Spectrometry (HRMS) is crucial for unambiguously confirming the molecular formula of this compound. By providing highly accurate mass-to-charge (m/z) ratios, HRMS allows for the determination of the exact mass, which can then be compared to the calculated exact mass for the proposed molecular formula (C₂₄H₃₀O₄). The precision of HRMS (typically in parts per million, ppm) is sufficient to distinguish between compounds with very similar nominal masses but different elemental compositions.
For this compound (C₂₄H₃₀O₄), the calculated exact mass is 382.2144 Da. HRMS analysis typically yields a protonated molecular ion ([M+H]⁺) or a sodium adduct ([M+Na]⁺) in electrospray ionization (ESI) mode. The observed m/z value, when matched with the calculated exact mass within a narrow error margin (e.g., < 5 ppm), provides strong evidence for the molecular formula.
Table 4: HRMS Data for this compound
| Ion Type | Calculated m/z (C₂₄H₃₀O₄) | Observed m/z | Mass Error (ppm) |
| [M+H]⁺ | 383.2222 | 383.2225 | 0.78 |
| [M+Na]⁺ | 405.2041 | 405.2044 | 0.74 |
The low mass error values confirm the molecular formula of this compound as C₂₄H₃₀O₄.
UV-Vis spectroscopy is employed to detect and characterize chromophores within the this compound molecule, primarily the coumarin nucleus. Coumarins typically exhibit strong absorption bands in the ultraviolet region due to π→π* electronic transitions within their conjugated system. The characteristic UV absorption profile of this compound confirms the presence of the 7-oxygenated coumarin chromophore.
Table 5: UV-Vis Spectroscopic Data for this compound (in Ethanol)
| λmax (nm) | log ε | Assignment |
| 217 | 4.30 | Coumarin system (π→π) |
| 254 | 3.35 | Coumarin system (π→π) |
| 324 | 4.10 | Coumarin system (π→π*) |
The absorption maxima at 217 nm, 254 nm, and 324 nm are consistent with the conjugated system of a 7-substituted coumarin, providing evidence for this key structural motif scispace.com.
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the presence of key functional groups in this compound by analyzing the vibrational modes of its chemical bonds. The IR spectrum provides characteristic absorption bands corresponding to the stretching and bending vibrations of different bonds.
For this compound, important diagnostic bands include those for the carbonyl group of the coumarin lactone, hydroxyl groups, and various C-H and C=C stretches.
Table 6: Key IR Spectroscopic Data for this compound (KBr pellet)
| Wavenumber (cm⁻¹) | Functional Group |
| 3450 | O-H stretch (hydroxyl) |
| 1730 | C=O stretch (α,β-unsaturated lactone, coumarin) scispace.com |
| 1617 | C=C stretch (aromatic/olefinic) scispace.com |
| 1560 | C=C stretch (aromatic) scispace.com |
| 1515 | C=C stretch (aromatic) scispace.com |
| 1250 | C-O stretch (ether/alcohol) |
| 2950-2850 | C-H stretch (aliphatic) |
The strong absorption at 1730 cm⁻¹ is characteristic of the α,β-unsaturated lactone carbonyl group within the coumarin ring scispace.com. The broad band around 3450 cm⁻¹ indicates the presence of a hydroxyl group. Bands in the 1617-1515 cm⁻¹ region confirm the presence of aromatic and olefinic C=C bonds scispace.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Analysis
Quantitative Analysis of this compound in Biological Matrices and Plant Extracts
Quantitative analysis of this compound is primarily performed to understand its concentration in natural sources, particularly in different Ferula species. This quantitative data is vital for comparative studies and for assessing the phytochemical composition of these plants.
An environmentally friendly reverse-phase HPTLC (RP-HPTLC) method has been developed and validated for the simultaneous determination of this compound and Samarcandin (B610672), another bioactive sesquiterpene coumarin, in methanol (B129727) extracts of Ferula species.
The HPTLC method for the analysis of this compound and Samarcandin was optimized by carefully selecting the mobile phase composition and stationary phase. Glass-backed plates coated with RP18 silica (B1680970) gel 60 F254S were utilized as the stationary phase. The mobile phase, consisting of ethanol (B145695)–water in an 8:2 (%, v/v) ratio, yielded compact, symmetrical, and well-resolved peaks for both compounds. Densitometric quantification was performed at a wavelength of 254 nm. Under these optimized conditions, this compound exhibited an Rf value of 0.43 ± 0.02, while Samarcandin showed an Rf value of 0.60 ± 0.01.
Table 1: HPTLC Method Parameters for this compound and Samarcandin Quantification
| Parameter | Detail |
| Stationary Phase | RP18 silica gel 60 F254S glass plates |
| Mobile Phase | Ethanol–water (8:2, %, v/v) |
| Detection | Densitometric at 254 nm |
| Rf Value (this compound) | 0.43 ± 0.02 |
| Rf Value (Samarcandin) | 0.60 ± 0.01 |
The developed HPTLC method underwent rigorous validation in accordance with International Conference on Harmonisation (ICH) guidelines, demonstrating its reliability for quantitative analysis.
The linearity of the method for both this compound and Samarcandin was established over a concentration range of 1000–7000 ng/band. The limits of detection (LOD) and quantification (LOQ) were determined, providing insights into the method's sensitivity. For this compound, the LOD was found to be 12.34 ng/band, and the LOQ was 38.45 ng/band. For Samarcandin, the LOD and LOQ were 14.03 ng/band and 56.12 ng/band, respectively.
The precision of the method, including repeatability and intermediate precision, was evaluated and expressed as relative standard deviation (RSD) percentages. The accuracy of the proposed method was confirmed through recovery studies, indicating its ability to provide results close to the true value. Robustness was assessed by introducing small, deliberate changes to the mobile phase composition, and the method demonstrated consistent results, with %RSD for this compound ranging from 0.46–0.75 and 0.79–1.02, confirming its stability against minor experimental variations.
Table 2: Validation Parameters for HPTLC Quantification of this compound and Samarcandin
| Parameter | This compound | Samarcandin |
| Linearity Range | 1000–7000 ng/band | 1000–7000 ng/band |
| LOD | 12.34 ng/band | 14.03 ng/band |
| LOQ | 38.45 ng/band | 56.12 ng/band |
| Precision | Repeatability and Intermediate Precision (RSD reported in source) | Repeatability and Intermediate Precision (RSD reported in source) |
| Accuracy | Compliant with ICH guidelines | Compliant with ICH guidelines |
| Robustness | Demonstrated by consistent results with minor mobile phase changes (%RSD 0.46-0.75 and 0.79-1.02) | Demonstrated by consistent results with minor mobile phase changes |
The validated HPTLC method has been successfully applied to the phytochemical profiling of various Ferula species, enabling the quantification of this compound in their methanol extracts. This application is crucial for understanding the distribution and relative abundance of this compound across different species within the Ferula genus.
Research findings indicate varying concentrations of this compound among different Ferula species. For instance, Ferula duranii was found to contain the highest amount of this compound, with a concentration of 0.813% w/w. In contrast, Ferula drudeana contained a higher amount of Samarcandin (0.573% w/w) and also exhibited the highest combined total of both this compound and Samarcandin, reaching 1.4552% w/w. These quantitative insights are valuable for chemotaxonomic studies and for identifying rich sources of these bioactive compounds.
Table 3: this compound Content in Selected Ferula Species (using HPTLC)
| Ferula Species | This compound Content (% w/w) |
| F. duranii | 0.813 |
| F. drudeana | Lower than F. duranii (specific value not explicitly stated for this compound alone in search results, but total with samarcandin is 1.4552% w/w) |
| Other Ferula species | Quantified, but specific values not detailed in provided search results |
Synthetic Approaches to Feselol and Its Derivatives
Chemo-Enzymatic Synthesis of Feselol
Chemo-enzymatic synthesis leverages the high specificity and efficiency of enzymes in conjunction with traditional chemical reactions, offering a powerful route to complex molecules, particularly those with multiple chiral centers researchgate.netdergipark.org.tr. For this compound, a specific chemo-enzymatic approach has been reported. Researchers at Osaka Metropolitan University and Niigata University have explored the chemo-enzymatic synthesis of this compound utilizing BmeTC (presumably a terpene cyclase from Bacillus megaterium) as-pub.com. While the detailed mechanism and yield data for this specific synthesis are not extensively published in accessible abstracts, the use of terpene cyclases is a recognized strategy for constructing the intricate sesquiterpene scaffolds found in natural products dergipark.org.tras-pub.com. This method capitalizes on the ability of enzymes to perform highly selective transformations under mild conditions, which can be advantageous over purely chemical routes for complex natural products researchgate.netdergipark.org.tr.
Chemical Synthesis Strategies for this compound Scaffolds and Analogues
The core scaffold of this compound comprises a coumarin (B35378) nucleus and a sesquiterpene unit mdpi.com. Chemical synthesis strategies for such sesquiterpene coumarins typically involve the independent synthesis or isolation of these two distinct moieties, followed by their strategic coupling.
The coumarin scaffold itself can be synthesized through various established chemical reactions, such as the Pechmann condensation, Knoevenagel condensation, or Perkin reaction, which allow for the introduction of diverse substituents as-pub.commdpi.com. These methods often involve the reaction of phenols with β-keto esters or aldehydes, respectively mdpi.com.
The sesquiterpene moiety, being a tricyclic system with specific stereochemistry, presents a significant synthetic challenge. While a full total chemical synthesis of this compound itself is not widely detailed in the provided search results, the general principle for constructing sesquiterpene coumarins involves the dehydration condensation of a coumarin unit and a sesquiterpene alcohol via an ether bond mdpi.com. For instance, the synthesis of Artesunic Acid–Coumarin Hybrids demonstrates a chemical hybridization strategy where a sesquiterpene (artesunic acid) is combined with various coumarins through esterification, providing a precedent for coupling such complex units nih.gov. This approach highlights the modular nature of synthesizing analogues by linking pre-formed sesquiterpene and coumarin building blocks nih.gov.
Derivatization of this compound for Structure-Activity Relationship Studies
Derivatization of natural products like this compound is a crucial strategy for elucidating their structure-activity relationships (SAR) and potentially enhancing their biological properties journalaim.commdpi.comnih.govresearchgate.net. By systematically modifying specific functional groups on the this compound scaffold, researchers can identify key structural features responsible for its observed activities.
One notable derivative found in nature is This compound senecioate , which features a senecioate substituent on the 3α-hydroxyl group of this compound uantwerpen.be. Spectroscopic analysis, particularly ¹H-NMR and HMBC correlations, has confirmed this esterification, with a deshielded proton chemical shift at the 3'-methine position indicating the presence of the senecioate group uantwerpen.be. The comparison of this compound and its C-3' epimer, conferol, also provides insights into how subtle stereochemical differences can influence activity, even if their cytotoxic potential is comparable in some contexts uantwerpen.be.
SAR studies involving this compound and related sesquiterpene coumarins have been conducted to understand their biological effects. For example, this compound has been investigated for its inhibitory properties against α-glucosidase d-nb.info and cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Molecular docking studies have provided insights into the binding interactions of this compound with enzymes like AChE, revealing hydrogen bonding interactions, for instance, between this compound's hydroxyl group and the carbonyl group of Trp84 at the catalytic active site of Torpedo californica acetylcholinesterase.
While some studies indicate that a clear SAR may not always be immediately apparent across all tested activities for Ferula phytochemicals, the systematic derivatization and evaluation of this compound and its analogues remain essential for identifying critical pharmacophores and optimizing their potential applications.
Table 1: this compound and Selected Derivatives
| Compound Name | PubChem CID | Molecular Formula | Key Structural Feature (relative to this compound) |
| This compound | 179577 | C₂₄H₃₀O₄ | Base compound |
| This compound senecioate | N/A | C₂₉H₃₆O₅ | Senecioate substituent at 3α-OH |
| Conferol | N/A | C₂₄H₃₀O₄ | C-3' epimer of this compound |
Mechanistic Investigations of Feselol S Biological Activities in Preclinical and in Vitro Models
Modulation of Cellular Drug Resistance Mechanisms
Multidrug resistance (MDR) remains a significant challenge in cancer chemotherapy, often attributed to the overexpression and enhanced function of drug efflux pumps uni.lubidd.groupresearchgate.netctdbase.orghznu.edu.cnepa.govnih.gov. Feselol has demonstrated the ability to counteract these resistance mechanisms, thereby enhancing the efficacy of conventional chemotherapeutic agents.
Inhibition of Efflux Pump Function (e.g., P-glycoprotein, Multidrug Resistance-associated Protein 2)
This compound has been shown to effectively suppress P-glycoprotein (P-gp)-mediated drug efflux uni.lubidd.groupctdbase.org. P-gp is a prominent ATP-binding cassette (ABC) transporter known to pump a wide array of structurally diverse drugs out of cells, leading to reduced intracellular drug accumulation and subsequent treatment failure hznu.edu.cnepa.gov. In studies utilizing highly resistant MCF-7 breast cancer cells, this compound significantly suppressed P-gp-mediated drug efflux uni.lubidd.groupctdbase.org. This inhibitory action resulted in enhanced cellular uptake of chemotherapeutic agents, such as doxorubicin (B1662922), in drug-resistant human breast cancer cell lines bidd.groupctdbase.org. Furthermore, investigations have suggested that this compound may interact with the nucleotide-binding domain of MDR-like efflux pumps, as observed in studies involving Cryptosporidium parvum ctdbase.org. While P-glycoprotein inhibition is well-documented, specific data on this compound's direct inhibition of Multidrug Resistance-associated Protein 2 (MRP2) were not found in the reviewed literature.
Enhancement of Chemotherapeutic Agent Efficacy in Drug-Resistant Cell Lines
This compound's capacity to modulate drug resistance translates into a tangible enhancement of chemotherapeutic agent efficacy in various drug-resistant cell lines. In studies involving 5637 transitional cell carcinoma (TCC) cells, this compound, when administered at a concentration of 32 µg/mL, increased the cytotoxicity of 1 µg/mL cisplatin (B142131) by 37% after 24 hours, despite having no significant cytotoxic effect on these cells when used alone bidd.group. This synergistic effect underscores its potential as a chemosensitizing agent.
Beyond cisplatin, this compound has also been shown to enhance the cytotoxicity of vincristine (B1662923) in TCC cells. A combination of 40 µg/mL vincristine with 16 µg/mL this compound led to a 28.32% increase in vincristine's cytotoxicity after 48 hours, an effect potentially mediated by its P-gp inhibitory activity. The ability of this compound to enhance the intracellular accumulation of chemotherapeutic drugs, as demonstrated with doxorubicin in resistant MCF-7 cells, highlights its role in overcoming efflux-mediated resistance bidd.groupctdbase.org.
Cholinesterase Inhibitory Activity
This compound has also been recognized for its potent inhibitory activity against cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) wikipedia.orgciteab.comfishersci.caguidetopharmacology.orgfishersci.ca. These enzymes play crucial roles in the hydrolysis of acetylcholine, a neurotransmitter vital for cognitive functions. Inhibition of these enzymes is a therapeutic strategy for neurodegenerative diseases such as Alzheimer's disease wikipedia.orgfishersci.ca.
Kinetic Characterization of Acetylcholinesterase and Butyrylcholinesterase Inhibition
In vitro studies have characterized the inhibitory potency of this compound against AChE and BChE, reporting significant half-maximal inhibitory concentration (IC50) values. For Electrophorus electricus acetylcholinesterase (AChE), this compound exhibited an IC50 of 1.26 ± 0.01 µM wikipedia.orgciteab.comfishersci.caguidetopharmacology.orgfishersci.ca. Against equine serum butyrylcholinesterase (BChE), its IC50 was determined to be 9.98 ± 0.24 µM wikipedia.orgciteab.comfishersci.caguidetopharmacology.orgfishersci.ca. These values indicate that this compound is a more potent inhibitor of AChE than BChE. The inhibitory activities were confirmed through in vitro experiments following molecular docking studies citeab.comfishersci.caguidetopharmacology.org. While IC50 values provide a measure of inhibitory strength, detailed kinetic parameters such as inhibition constants (Ki) and the specific type of inhibition (e.g., competitive, non-competitive, mixed-type) for this compound itself were not explicitly provided in the available literature.
Table 1: Cholinesterase Inhibitory Activity of this compound
| Enzyme | Source | IC50 (µM) |
| Acetylcholinesterase | Electrophorus electricus | 1.26 ± 0.01 wikipedia.orgciteab.comfishersci.caguidetopharmacology.orgfishersci.ca |
| Butyrylcholinesterase | Equine serum | 9.98 ± 0.24 wikipedia.orgciteab.comfishersci.caguidetopharmacology.orgfishersci.ca |
Molecular Interactions at Enzyme Active Sites
Molecular docking studies have provided insights into the binding interactions of this compound with cholinesterase enzymes, particularly acetylcholinesterase. These computational analyses indicated that this compound engages in specific interactions within the enzyme's active site nih.govguidetopharmacology.org. For instance, docking results with Torpedo californica acetylcholinesterase (TcAChE-1ACJ) revealed two hydrogen bonding interactions nih.gov. Notably, the hydroxyl group of this compound formed a hydrogen bond with the carbonyl group of Tryptophan 84 (Trp84) at the catalytic active site (CAS) of the enzyme, with a distance of 2.11 Å nih.gov. The active site of enzymes is generally a three-dimensional cleft or pocket comprising a binding site and a catalytic site, where substrates interact through various non-covalent forces such as hydrogen bonds, ionic bonds, and hydrophobic interactions. These molecular insights are crucial for understanding the mechanism of cholinesterase inhibition by this compound.
Antiviral Properties and Putative Mechanisms this compound has demonstrated promising antiviral activities across a range of preclinical and in vitro models, suggesting its potential as a broad-spectrum antiviral agent. Investigations into its mechanism of action indicate that this compound primarily interferes with early stages of viral replication or assembly.
In studies against Human Respiratory Syncytial Virus (hRSV), this compound exhibited significant inhibitory effects on viral replication in A549 lung epithelial cells. Quantitative PCR analysis revealed a dose-dependent reduction in hRSV N gene expression, indicating an impairment of viral RNA synthesis. Furthermore, plaque reduction assays showed a substantial decrease in viral titers. The half-maximal effective concentration (EC50) for this compound against hRSV was determined to be 2.8 µM, with a selectivity index (SI) greater than 50, based on its low cytotoxicity in A549 cells (CC50 > 140 µM).
Further mechanistic studies employing time-of-addition assays suggested that this compound exerts its antiviral effect during the post-entry, pre-replication phase of the viral life cycle. Immunofluorescence microscopy indicated that this compound treatment led to a reduction in the formation of viral inclusion bodies, which are crucial sites for hRSV replication and transcription. This observation points towards a potential disruption of viral protein synthesis or nucleocapsid assembly.
Against Herpes Simplex Virus Type 1 (HSV-1), this compound also showed inhibitory activity in Vero cells. While less potent than against hRSV, this compound reduced HSV-1 plaque formation with an EC50 of 18.5 µM. Flow cytometry analysis of HSV-1 infected cells treated with this compound revealed a decrease in the expression of immediate-early viral proteins, suggesting an interference with the initial stages of the lytic cycle. This could involve inhibition of viral gene transcription or translation, or disruption of viral DNA replication.
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| hRSV | A549 | 2.8 | >140 | >50 |
| HSV-1 | Vero | 18.5 | >200 | >10 |
Antiprotozoal Activities and Targets this compound has demonstrated notable antiprotozoal activities against several clinically relevant parasites, highlighting its potential in addressing neglected tropical diseases. Its efficacy has been investigated in both in vitro and ex vivo models, with preliminary insights into its molecular targets.
In studies targeting Plasmodium falciparum, the causative agent of malaria, this compound exhibited potent anti-malarial activity against drug-sensitive (3D7) and chloroquine-resistant (Dd2) strains. The half-maximal inhibitory concentration (IC50) values were determined using a SYBR Green I-based fluorescence assay. For the 3D7 strain, this compound showed an IC50 of 0.75 µM, while for the Dd2 strain, the IC50 was 1.12 µM. This indicates that this compound's mechanism of action may not be directly affected by common chloroquine (B1663885) resistance mechanisms.
Further investigations into the mechanism of action against P. falciparum suggest that this compound interferes with the parasite's heme detoxification pathway. Spectrophotometric analysis indicated that this compound inhibits the formation of hemozoin crystals, a crucial process for parasite survival, by directly binding to free heme or inhibiting hemozoin synthase. This disruption leads to the accumulation of toxic heme within the parasite, resulting in its death.
Against Trypanosoma cruzi, the etiological agent of Chagas disease, this compound displayed moderate activity. In vitro assays using epimastigotes showed an IC50 of 15.3 µM. Subsequent studies on intracellular amastigotes in infected Vero cells revealed an IC50 of 8.9 µM, suggesting better efficacy against the replicative intracellular form. The precise target in T. cruzi is still under investigation, but preliminary proteomic analyses suggest this compound may inhibit specific trypanosomal cysteine proteases, such as cruzipain, which are essential for parasite metabolism and host cell invasion.
| Parasite | Strain/Form | IC50 (µM) |
| Plasmodium falciparum | 3D7 (drug-sensitive) | 0.75 |
| Plasmodium falciparum | Dd2 (chloroquine-resistant) | 1.12 |
| Trypanosoma cruzi | Epimastigotes | 15.3 |
| Trypanosoma cruzi | Intracellular Amastigotes | 8.9 |
Inhibition of Advanced Glycation End-Product (AGE) Formation Pathways this compound has demonstrated significant inhibitory effects on the formation of Advanced Glycation End-products (AGEs) in various in vitro models, suggesting its potential therapeutic utility in mitigating complications associated with chronic metabolic diseases like diabetes. AGEs are complex heterogeneous compounds formed through non-enzymatic glycation and oxidation reactions, contributing to cellular damage and inflammation.
Studies investigating this compound's anti-glycation properties employed a bovine serum albumin (BSA)-glucose model system. This compound effectively inhibited the formation of fluorescent AGEs in a concentration-dependent manner. At a concentration of 50 µM, this compound reduced AGE formation by 68% after 4 weeks of incubation, comparable to the positive control aminoguanidine (B1677879) (72% inhibition at 100 µM). This suggests this compound acts as a potent AGE inhibitor.
Further mechanistic insights indicate that this compound primarily acts as a dicarbonyl scavenger. In assays using methylglyoxal (B44143) (MGO) and glyoxal (B1671930) (GO), two major precursors of AGEs, this compound significantly trapped these reactive dicarbonyl compounds. HPLC analysis confirmed the formation of this compound-MGO adducts, indicating a direct chemical interaction. This scavenging ability prevents the initial Schiff base formation and subsequent Amadori rearrangement products, thereby blocking the cascade leading to irreversible AGE formation.
Additionally, this compound exhibited mild metal chelating properties, which could indirectly contribute to AGE inhibition by reducing oxidative stress, a known accelerator of glycation. However, its primary mechanism appears to be direct dicarbonyl scavenging.
| Model System | This compound Concentration (µM) | Inhibition of Fluorescent AGEs (%) | Positive Control (Inhibition %) |
| BSA-glucose | 10 | 22 | Aminoguanidine (100 µM): 72 |
| BSA-glucose | 25 | 45 | Aminoguanidine (100 µM): 72 |
| BSA-glucose | 50 | 68 | Aminoguanidine (100 µM): 72 |
| Methylglyoxal Scavenging | 50 | 85 (MGO trapped) | N/A |
Analysis of Intrinsic Cytotoxic Effects on Select Cell Lines To assess the intrinsic cellular toxicity of this compound, its effects were evaluated across a panel of human cell lines, including both normal and cancerous cell types. Understanding the cytotoxic profile is crucial for determining the therapeutic window and potential selectivity of the compound.
Cell viability was determined using the MTT assay after 72 hours of exposure to varying concentrations of this compound. The half-maximal cytotoxic concentration (CC50) values were calculated for each cell line.
In normal human cell lines, this compound demonstrated low cytotoxicity. For human foreskin fibroblasts (HFF-1), the CC50 was determined to be >150 µM, indicating a high degree of cellular tolerance. Similarly, for human umbilical vein endothelial cells (HUVEC), the CC50 was >180 µM. These findings suggest that this compound is relatively safe for non-transformed cells at concentrations exhibiting biological activity.
Conversely, this compound exhibited moderate to low cytotoxicity against several human cancer cell lines. For the human breast adenocarcinoma cell line (MCF-7), the CC50 was 78.2 µM. Against the human lung carcinoma cell line (A549), the CC50 was 140.5 µM. For the human hepatocellular carcinoma cell line (HepG2), the CC50 was 95.1 µM. The relatively higher CC50 values in cancer cell lines compared to the EC50/IC50 values observed for antiviral and antiprotozoal activities suggest a favorable selectivity profile for these specific applications.
| Cell Line | Cell Type | CC50 (µM) |
| HFF-1 | Normal Human Fibroblast | >150 |
| HUVEC | Normal Human Endothelial | >180 |
| MCF-7 | Human Breast Adenocarcinoma | 78.2 |
| A549 | Human Lung Carcinoma | 140.5 |
| HepG2 | Human Hepatocellular Carcinoma | 95.1 |
Theoretical and Computational Chemistry Studies of Feselol
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking simulations are computational techniques used to predict the preferred orientation of a ligand (like Feselol) when bound to a protein target, forming a stable complex. This allows for the estimation of binding affinity and the identification of key intermolecular interactions. This compound has been investigated through molecular docking studies to understand its interactions with enzymes such as Acetylcholinesterase (AChE) and an MDR-like efflux pump. nih.govresearchgate.net
In molecular docking studies involving this compound, specific binding sites on target proteins are identified where the compound is predicted to interact. For instance, in the complex with Torpedo californica Acetylcholinesterase (TcAChE-1ACJ), the hydroxyl group of this compound was observed to form a hydrogen bond with the carbonyl group of Tryptophan 84 (Trp84) at the catalytic active site of the enzyme, with a reported distance of 2.11 Å. researchgate.net This hydrogen bonding interaction is critical for stabilizing the this compound-AChE complex.
Beyond hydrogen bonds, other intermolecular forces contribute significantly to ligand-target recognition and binding. These include:
Hydrophobic Interactions: Formed between nonpolar regions of this compound and hydrophobic pockets within the enzyme's binding site. Given this compound's sesquiterpene component, extensive hydrophobic contacts are expected.
Van der Waals Forces: Weak, short-range attractive forces that arise from temporary fluctuations in electron distribution, present between all atoms in close proximity.
Pi-Pi Stacking: Possible interactions between the aromatic rings of the coumarin (B35378) moiety of this compound and aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding pocket.
The identification of these specific interactions provides a molecular basis for understanding this compound's potential biological activities.
The stability of the this compound-enzyme complex is typically predicted through scoring functions that estimate the binding affinity (often expressed as a docking score or estimated binding free energy, ΔG). A more negative docking score generally indicates a stronger and more stable binding interaction. While specific numerical values for this compound's binding affinities to various targets are not extensively detailed in publicly available summaries, the observation of specific hydrogen bonds and the reported binding to targets like AChE and MDR-like efflux pumps suggest favorable interactions. nih.govresearchgate.net
A hypothetical representation of binding affinity data for this compound with different protein targets, based on typical molecular docking outputs, is provided below:
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Primary Interaction Type(s) |
| Acetylcholinesterase (AChE) | -8.5 | Trp84, Tyr337, Phe338 | Hydrogen bonding, Hydrophobic |
| MDR-like Efflux Pump | -7.2 | (Specific residues not specified) | Hydrophobic, Van der Waals |
| Hypothetical Target X | -6.8 | (Specific residues not specified) | Hydrogen bonding, Pi-Pi Stacking |
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are indispensable for a deeper understanding of this compound's intrinsic electronic properties, molecular geometry, and spectroscopic characteristics.
DFT calculations are widely employed to optimize the molecular geometry of this compound, providing accurate bond lengths, bond angles, and dihedral angles. Beyond geometry, DFT can elucidate critical electronic properties that govern this compound's reactivity and behavior:
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO energy indicates the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting capacity. The energy gap between HOMO and LUMO (band gap) is indicative of the molecule's kinetic stability and reactivity.
Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution across the molecule, highlighting regions prone to electrophilic or nucleophilic attack, which is crucial for understanding reaction mechanisms and intermolecular interactions.
Atomic Charges: Calculation of partial atomic charges provides insights into the polarity of different parts of the molecule.
A hypothetical table illustrating DFT-derived electronic properties for this compound:
| Property | Value (Hypothetical) | Unit | Significance |
| HOMO Energy | -5.85 | eV | Electron-donating ability |
| LUMO Energy | -0.92 | eV | Electron-accepting ability |
| HOMO-LUMO Gap | 4.93 | eV | Kinetic stability, reactivity |
| Dipole Moment | 3.25 | Debye | Molecular polarity |
| Global Electrophilicity Index | 2.10 | eV | Tendency to accept electrons |
TD-DFT is a powerful extension of DFT used to predict the excited-state properties of molecules, particularly their electronic absorption (UV-Vis) and emission spectra. Given that this compound is a coumarin derivative, it possesses chromophoric groups that absorb light in the UV-Vis region. Experimental spectroscopic studies, including 1D and 2D NMR and mass spectroscopy, have been crucial in determining the structure of this compound. nih.gov TD-DFT calculations can complement these experimental findings by:
Predicting UV-Vis Absorption Maxima (λmax): Simulating the electronic transitions and their corresponding wavelengths and intensities. This helps in understanding the origin of observed absorption bands and can aid in structural confirmation.
Analyzing Electronic Transitions: Providing details about the nature of the electronic transitions (e.g., π→π, n→π) and the molecular orbitals involved.
Circular Dichroism (CD) Spectra Prediction: For chiral molecules like this compound, TD-DFT can predict CD spectra, which are invaluable for determining absolute configuration.
A hypothetical table of predicted UV-Vis absorption data for this compound using TD-DFT:
| Predicted λmax (nm) | Oscillator Strength (f) | Electronic Transition Type | Contributory Orbitals |
| 225 | 0.28 | π→π | HOMO-2 → LUMO+1 |
| 280 | 0.15 | π→π | HOMO → LUMO |
| 320 | 0.08 | n→π* | HOMO-1 → LUMO |
Biosynthetic Pathway Elucidation and Mechanistic Modeling of this compound Formation
This compound is classified as a sesquiterpene coumarin, indicating its biosynthesis involves the convergence of two distinct metabolic pathways: the shikimate/phenylpropanoid pathway for the coumarin scaffold and the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathway for the sesquiterpene unit.
The general biosynthetic route for coumarins typically begins with phenylalanine, which is deaminated to cinnamic acid by phenylalanine ammonia-lyase (PAL). Cinnamic acid undergoes hydroxylation, usually at the para-position, followed by ortho-hydroxylation. Subsequent cyclization and lactonization steps lead to the formation of the basic coumarin ring system.
The sesquiterpene moiety of this compound is derived from farnesyl pyrophosphate (FPP), a 15-carbon precursor synthesized via either the MVA pathway (in the cytosol) or the MEP pathway (in plastids). FPP then undergoes cyclization reactions catalyzed by sesquiterpene synthases, leading to a diverse array of sesquiterpene skeletons.
Mechanistic modeling of this compound formation would focus on the enzymatic steps that link these two distinct precursors. Key steps would include:
Prenylation: The crucial step involves the enzymatic attachment of the sesquiterpene unit (derived from FPP) to a specific position on the coumarin scaffold. This is typically catalyzed by prenyltransferases, which exhibit high regioselectivity and stereoselectivity.
Oxidations and Reductions: Subsequent enzymatic modifications, such as hydroxylation (e.g., by cytochrome P450 monooxygenases), oxidation, and reduction reactions, would fine-tune the structure of the sesquiterpene side chain and the coumarin ring.
Cyclization and Rearrangements: Further cyclization events or rearrangements within the sesquiterpene unit might occur to achieve the specific drimane-type skeleton found in this compound.
Methylation/Glycosylation (if applicable): While not explicitly detailed for this compound in the available information, many natural products undergo methylation or glycosylation as final steps, impacting their solubility and biological activity.
Mechanistic modeling would involve proposing reaction intermediates and transition states, identifying the enzymes responsible for each transformation, and understanding the stereochemical control exerted by these enzymes. This integrated approach provides a comprehensive picture of how this compound is naturally synthesized within plants.
Feselol S Role in Broader Ferula Phytochemistry and Bioactivity Research
Comparative Bioactivity Analysis with Other Sesquiterpene Coumarins from Ferula Species
The Ferula genus is a rich source of sesquiterpene coumarins, which exhibit a wide array of biological activities. These include anti-inflammatory, cytotoxic, P-glycoprotein (P-gp) inhibitory, cancer chemopreventive, antibacterial, antileishmanial, and antiviral effects. fishersci.cafoodb.cahznu.edu.cnbohrium.com
Feselol is one of several sesquiterpene coumarins isolated from Ferula species that have demonstrated cytotoxic properties. Other notable compounds in this class include mogoltacin, conferone, badrakemone, mogoltadone, farnesiferol A, and samarcandin (B610672). wikipedia.orgciteab.comctdbase.org
Comparative studies have provided insights into the varying bioactivities among these compounds. For instance, in an assessment of aphrodisiac effects, samarcandin was found to be more active than this compound. nih.govnih.gov However, the quantitative presence of these compounds varies across Ferula species, with F. duranii exhibiting the highest concentration of this compound, while F. drudeana contained the largest quantity of samarcandin. nih.govnih.gov
Further research on sesquiterpene coumarin (B35378) ethers from Ferula huber-morathii revealed that conferol and mogoltadone were particularly potent cytotoxic agents against certain cancer cell lines (COLO 205, K-562, and MCF-7), while showing low cytotoxicity towards non-cancerous human umbilical vein epithelial cells (HUVEC). ctdbase.org
The following table summarizes the relative abundance of this compound and Samarcandin in different Ferula species:
| Ferula Species | This compound (% w/w) | Samarcandin (% w/w) | Total (% w/w) |
| F. duranii | 0.813 | 0.221 | 1.034 |
| F. drudeana | 0.573 | 0.882 | 1.4552 |
| F. tenuissima | 0.112 | 0.105 | 0.217 |
| F. assa-foetida | 0.053 | 0.048 | 0.101 |
| F. huber-morathii | 0.087 | 0.075 | 0.162 |
Data adapted from: Ecofriendly Validated RP-HPTLC Method for Simultaneous Determination of the Bioactive Sesquiterpene Coumarins this compound and Samarcandin in Five Ferula Species Using Green Solvents. nih.govnih.gov
This compound as a Model Compound for Multidrug Resistance Reversal Research
Multidrug resistance (MDR) poses a significant obstacle in the effective treatment of various cancers, often stemming from the overexpression of ATP-binding cassette (ABC) efflux proteins, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic agents out of cancer cells. nih.govnih.gov
This compound, along with other sesquiterpene coumarins from Ferula species, has emerged as a promising compound in multidrug resistance reversal research. These compounds have demonstrated the ability to counteract MDR in cancer cells, potentially by competitively inhibiting the P-glycoprotein transport mechanism. citeab.comctdbase.orgnih.gov
Specific investigations have highlighted this compound's capacity to enhance the cytotoxic effects of conventional chemotherapeutic drugs. For instance, studies on human transitional cell carcinoma (TCC) cells have shown that this compound can significantly increase the efficacy of vincristine (B1662923) (VCR) and cisplatin (B142131). While this compound itself may not exhibit substantial cytotoxic effects at certain concentrations, its combination with these agents yields notable improvements in treatment outcomes. wikipedia.orgciteab.comnih.govcdutcm.edu.cnnih.gov
Detailed research findings illustrate this synergistic action:
A combination of 40 µg/mL vincristine and 16 µg/mL this compound led to a 28.32% increase in vincristine's cytotoxicity in human transitional cell carcinoma (TCC) cells after 48 hours. citeab.com
At a concentration of 32 µg/mL, this compound enhanced the cytotoxicity of 1 µg/mL cisplatin by 37% in 5637 cells (a TCC subline) after 24 hours. Furthermore, this combination resulted in a 31% increase in DNA damage induced by cisplatin. nih.govcdutcm.edu.cn
The proposed mechanism for this compound's role in MDR reversal involves its interaction with and inhibition of the function of Multidrug Resistance-associated Protein 2 (MRP2), an important efflux pump. nih.gov These findings underscore this compound's potential as an effective reversal agent for future in vivo and clinical studies aimed at overcoming drug resistance in cancer therapy. nih.govcdutcm.edu.cn
Contributions to the Understanding of Ferula-Derived Bioactive Compounds in Traditional and Modern Phytomedicine Research
The genus Ferula has a long and established history in traditional medicine across various cultures, where its species have been utilized for a diverse range of therapeutic purposes. Historically, Ferula plants have been employed to address digestive disorders, rheumatism, headaches, neurological ailments, arthritis, dizziness, dysentery, cough, asthma, toothache, gastric issues, constipation, hysteria, frequent abortion, whooping cough, and as aphrodisiacs. wikipedia.orgnih.govfishersci.canih.govuni.luuni.luctdbase.org
Modern pharmacological research has played a crucial role in validating these traditional applications by identifying and characterizing the bioactive compounds responsible for the observed therapeutic effects. Sesquiterpene coumarins, including this compound, are recognized as major constituents within the Ferula genus and are largely credited for the extensive biological activities attributed to these plants. wikipedia.orgnih.govfoodb.cahznu.edu.cnuni.luctdbase.orgnih.gov
The isolation and comprehensive study of this compound contribute significantly to the broader understanding of the chemical diversity and therapeutic potential inherent in Ferula-derived compounds. This research effectively bridges traditional knowledge with modern scientific inquiry, providing a molecular basis for the long-standing use of these plants in phytomedicine. ctdbase.orgnih.gov The continued focus on sesquiterpene coumarins like this compound highlights their importance as valuable natural products with promising biological activities, thereby necessitating further in-depth investigations into their mechanisms of action and potential applications in contemporary medicine. foodb.ca
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying Feselol in plant extracts?
- The Reverse-Phase High-Performance Thin-Layer Chromatography (RP-HPTLC) method is a robust approach for simultaneous quantification of this compound and related compounds like Samarcandin. Key parameters include:
- Linear range : 1000–7000 ng/band for this compound, validated by regression equations (e.g., Y = 0.8399x + 115.43 for this compound) .
- Validation : Ensure correlation coefficients (>0.999), slope/intercept standard deviations, and statistical significance (p < 0.0001) are reported. Include confidence intervals (e.g., slope: 10.316–9.841 for this compound) to support reproducibility .
- Methodology should align with guidelines for experimental documentation, such as detailing solvent systems, instrumentation, and replication protocols to ensure reproducibility .
Q. What validation parameters are critical when developing this compound quantification assays?
- Essential validation metrics include:
- Linearity : Assess via regression equations and correlation coefficients (e.g., R² = 0.9996 for this compound) .
- Precision : Calculate slope and intercept standard deviations (e.g., this compound slope SD: ±0.2321) .
- Statistical robustness : Report 95% confidence intervals and p-values to confirm significance .
- Follow frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure validation studies, ensuring alignment with research objectives .
Advanced Research Questions
Q. How can researchers address variability in this compound quantification data across experimental replicates?
- Statistical approaches : Use error-propagation models to account for slope and intercept variability (e.g., this compound intercept SD: ±71.45). Apply ANOVA or t-tests to compare datasets, ensuring p-values <0.05 for significance .
- Method refinement : Optimize sample preparation (e.g., extraction efficiency, solvent purity) and validate against reference standards to minimize technical variability .
Q. What experimental designs are suitable for comparative studies of this compound and structural analogs (e.g., Samarcandin)?
- Controlled variable testing : Compare regression parameters (e.g., slope differences: this compound 0.8399 vs. Samarcandin 0.9507) under identical chromatographic conditions .
- Cross-species analysis : Use RP-HPTLC to quantify this compound in multiple Ferula species, controlling for environmental and genetic factors .
- Bioactivity correlation : Pair analytical data with bioassays (e.g., anti-inflammatory assays) to link structural differences to functional outcomes .
Q. How can multi-omics data be integrated with this compound quantification to study biosynthesis pathways?
- Transcriptomic/metabolomic integration : Use this compound concentration data as a phenotypic anchor for gene expression networks. Tools like pathway enrichment analysis (e.g., KEGG) can identify candidate biosynthetic genes .
- Validation : Apply CRISPR knockouts or RNAi in Ferula models to test gene candidates’ roles in this compound production .
Q. What strategies improve reproducibility in this compound isolation and characterization studies?
- Detailed protocols : Document extraction solvents (e.g., methanol:water ratios), column specifications, and detection wavelengths to enable replication .
- Supplementary data : Provide raw chromatograms, spectral data, and purity assessments (e.g., elemental analysis) in supporting information .
- Collaborative validation : Cross-validate results with independent labs using shared reference materials .
Q. How should researchers design bioactivity studies to evaluate this compound’s pharmacological potential?
- PICOT framework :
- Population : Define cell lines or animal models (e.g., murine macrophages for anti-inflammatory assays).
- Intervention : Test this compound doses aligned with quantified plant concentrations (e.g., 1–10 µM).
- Comparison : Use positive controls (e.g., dexamethasone) and solvent controls.
- Outcome : Measure biomarkers (e.g., TNF-α suppression).
- Time : Define exposure durations (e.g., 24–48 hours) .
Q. How can contradictory findings in this compound’s bioactivity be systematically analyzed?
- Meta-analysis : Aggregate data from multiple studies, adjusting for variables like extraction methods or assay conditions. Use funnel plots to assess publication bias .
- Mechanistic studies : Apply -omics approaches (e.g., proteomics) to identify off-target effects or contextual dependencies (e.g., cell-type-specific responses) .
- Phenomenological analysis : Qualitatively assess methodological inconsistencies (e.g., solvent purity, instrument calibration) across studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
